10,12-Heptadecadiynoic Acid

Description

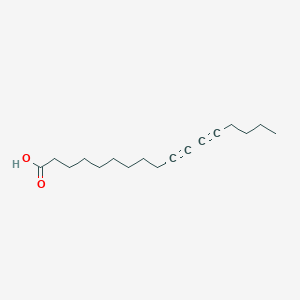

10,12-Heptadecadiynoic Acid (C₁₇H₂₆O₂, CAS 28393-06-8) is a 17-carbon unsaturated fatty acid featuring two conjugated triple bonds at positions 10 and 12 (Figure 1). This structural motif confers rigidity to the hydrocarbon chain, making it valuable in materials science and biochemistry. It is commercially available at high purity (>97.0% by titration) for research applications, particularly in polydiacetylene-based sensors and glycolipid biosynthesis studies . Its chain length closely resembles natural fatty acids in organisms (e.g., C16 and C18), enabling its smooth integration into biological systems such as Chlorobaculum tepidum for studying bacteriochlorophyll homologs .

Properties

IUPAC Name |

heptadeca-10,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-4,9-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTRJQSBWDSZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659921 | |

| Record name | Heptadeca-10,12-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28393-06-8 | |

| Record name | Heptadeca-10,12-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Heptadecadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 10,12-Heptadecadiynoic Acid can be synthesized through various methods. One common synthetic route involves the reaction of 10-Undecynoic Acid with 1-Hexyne in the presence of catalysts such as copper(I) chloride and ammonium chloride. The reaction is typically carried out in an ethanol solvent under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Polymerization Reactions

PCDA undergoes solid-state 1,4-addition polymerization upon exposure to heat, UV, or X-ray radiation, forming polydiacetylene (PDA) polymers . This reaction is critical for its applications in sensor technologies and supramolecular assemblies.

Key Observations :

-

The polymerization is triggered by external stimuli (e.g., UV light).

-

The reaction involves conjugated π-bond systems, leading to colorimetric changes (e.g., blue-to-red transitions) .

Salt Formation with Alkali Metals

PCDA reacts with alkali metals (e.g., lithium, sodium) to form salts, which exhibit distinct spectroscopic and crystallographic properties.

Lithium Salt (Li-PCDA)

-

Synthesis : Reaction with lithium hydroxide yields monohydrated or anhydrous salts.

-

FTIR Analysis :

Sodium Salt (Na-PCDA)

-

Cocrystal Formation : Grinding PCDA with sodium hydroxide produces a cocrystal with ν(C=O) at 1712 cm⁻¹ .

-

X-ray Crystallography : Reveals structural details, though contamination from glass vials was noted during crystallization .

Electrochemical Behavior

Polymerized PDA exhibits pseudo-redox behavior due to interactions with electrolytes, observed in cyclic voltammetry:

-

Mechanism : Conjugated π-systems participate in oxidation–reduction reactions, though intrinsic redox activity is low due to insulating properties .

Supramolecular Assembly

PCDA forms vesicles when mixed with phospholipids or hydrocurcumin (HCur), enabling applications in drug delivery:

-

Vesicle Preparation : Sonication of PCDA and HCur in chloroform/water mixtures, followed by UV polymerization .

-

Stability : Polymerized PDA vesicles show enhanced stability for encapsulation .

FTIR Key Peaks

| Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| ν(COO) asymmetric | 1577–1581 | |

| δ(HOH) (water) | 1688 | |

| ν(C=O) carboxylic acid | 1712 |

Hazard and Handling

Scientific Research Applications

Chemical Properties and Structure

10,12-Heptadecadiynoic acid is an unsaturated fatty acid characterized by two triple bonds in its carbon chain. The molecular formula is . Its unique structure allows it to participate in various biochemical processes and reactions, making it a subject of interest in multiple research domains.

Anticancer Properties

Research indicates that HDDA exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and the inhibition of cell migration, which are crucial for cancer metastasis.

- Case Study : In a study involving non-small cell lung cancer (NSCLC) cells, HDDA was found to significantly reduce cell viability and promote apoptosis, demonstrating its potential as a therapeutic agent against certain types of cancer .

Anti-inflammatory Effects

HDDA has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by downregulating pro-inflammatory cytokines and enhancing the production of anti-inflammatory mediators.

- Research Findings : In vitro studies have demonstrated that HDDA can reduce the expression of inflammatory markers in macrophages, suggesting its potential use in treating inflammatory diseases .

Dietary Supplementation

Due to its unique fatty acid profile, HDDA is being explored as a dietary supplement. Its incorporation into diets may help improve metabolic health by influencing lipid metabolism and reducing inflammation.

- Clinical Trials : Ongoing clinical trials are assessing the effects of HDDA supplementation on metabolic syndrome and related conditions. Preliminary results suggest improvements in insulin sensitivity and lipid profiles .

Polymer Chemistry

HDDA's unique structure makes it an attractive candidate for polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of novel materials with specific properties.

- Application Example : Researchers have developed biodegradable polymers using HDDA as a monomer. These polymers exhibit enhanced mechanical properties and are suitable for biomedical applications such as drug delivery systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Anticancer Research | Inhibition of NSCLC cell proliferation | Promotes apoptosis; potential therapeutic agent |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduces pro-inflammatory markers in macrophages |

| Nutritional Supplementation | Improvement in metabolic health | Enhances insulin sensitivity; beneficial lipid profiles |

| Polymer Chemistry | Development of biodegradable polymers | Improved mechanical properties for biomedical applications |

Mechanism of Action

The mechanism of action of 10,12-Heptadecadiynoic Acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the growth of certain fungi by disrupting their cell membrane integrity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues: Chain Length and Bond Positioning

Table 1: Key Structural and Functional Differences Among Diynoic Acids

Key Observations :

- Chain Length: Longer-chain analogues (C27, C29) are used in specialized material science applications, such as Langmuir-Blodgett films, where extended hydrophobic tails enhance monolayer stability . In contrast, the C17 chain of this compound mimics natural fatty acids, facilitating its role in biological studies .

- Triple Bond Positioning: Moving the triple bonds closer to the carboxyl group (e.g., 2,4-Heptadecadiynoic Acid) alters electronic properties and reactivity. The 10,12 configuration in this compound provides a balance between rigidity and solubility, critical for its function in colorimetric sensors .

Biological Activity

10,12-Heptadecadiynoic acid (HDDA) is a unique fatty acid known for its distinctive carbon chain structure featuring two triple bonds. This compound has garnered attention in various fields of biomedical research due to its potential biological activities, including anti-cancer properties, metabolic modulation, and effects on cell proliferation. This article provides a comprehensive overview of the biological activity of HDDA, supported by relevant studies and data.

Chemical Structure

This compound is classified as an acetylenic fatty acid with the chemical formula . Its structure can be represented as follows:

1. Anticancer Properties

Research has indicated that HDDA exhibits significant anti-cancer activity. A study on non-small cell lung cancer (NSCLC) cells demonstrated that HDDA inhibited cell proliferation and migration while promoting apoptosis. Specifically, it was found to be effective against both sensitive and resistant cell lines (PC-9 and PC-9/GR) in a dose-dependent manner. The mechanism involves alterations in fatty acid composition and modulation of signaling pathways associated with cell survival and death .

2. Metabolic Effects

HDDA has been linked to improvements in metabolic health. In a study involving dolphins, increased dietary intake of heptadecanoic acid was associated with decreased ferritin levels and normalization of metabolic syndrome biomarkers such as glucose and triglycerides . These findings suggest that HDDA may play a role in managing metabolic disorders by influencing lipid metabolism and insulin sensitivity.

Case Study 1: Effects on Lung Cancer Cells

In vitro experiments using the PC-9 NSCLC cell line revealed that treatment with HDDA resulted in:

- Inhibition of Cell Proliferation : Significant reduction in cell growth was observed.

- Promotion of Apoptosis : Increased markers of apoptosis were noted.

- Impact on Migration : Cell migration assays indicated reduced motility in treated cells .

Case Study 2: Metabolic Syndrome in Dolphins

A longitudinal study assessed the impact of heptadecanoic acid supplementation on dolphins over 24 weeks:

- Ferritin Levels : Continuous decrease observed in serum ferritin levels.

- Metabolic Biomarkers : Notable improvements in glucose and triglyceride levels were recorded, indicating potential benefits for metabolic syndrome management .

Data Summary

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Inhibition of NSCLC cell proliferation and migration |

| Metabolic Health | Decreased ferritin, glucose, and triglycerides in dolphins |

| Mechanism of Action | Modulation of signaling pathways related to apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.